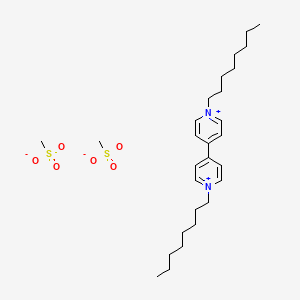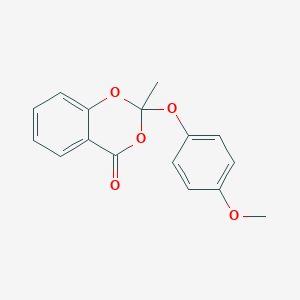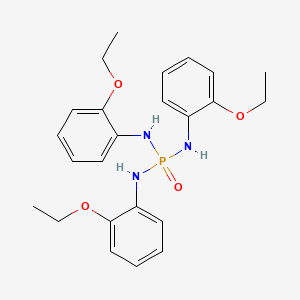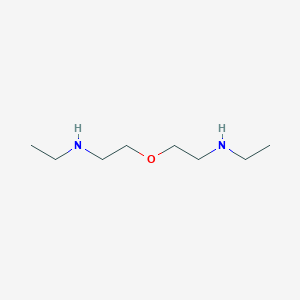![molecular formula C7H11N3 B14366747 2-[(1-Cyanoethyl)amino]butanenitrile CAS No. 93034-80-1](/img/structure/B14366747.png)
2-[(1-Cyanoethyl)amino]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Cyanoethyl)amino]butanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for 2-[(1-Cyanoethyl)amino]butanenitrile typically involve large-scale synthesis using the above-mentioned routes, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: Nitriles can undergo substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitriles to primary amines.
Hydrogen Cyanide (HCN): Used in the addition reaction with aldehydes and ketones to form hydroxynitriles.
Phosphorus (V) Oxide (P4O10): Used for the dehydration of amides to form nitriles.
Major Products Formed
Primary Amines: Formed from the reduction of nitriles.
Carboxylic Acids: Formed from the hydrolysis of nitriles.
Ketones: Formed from the reaction of nitriles with Grignard reagents.
Scientific Research Applications
2-[(1-Cyanoethyl)amino]butanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Cyanoethyl)amino]butanenitrile involves its interaction with molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and then converted to an amine by the addition of water . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile with a single carbon atom attached to the cyano group.
Benzonitrile: A nitrile with a benzene ring attached to the cyano group.
Butyronitrile: A nitrile with a four-carbon alkyl chain attached to the cyano group.
Uniqueness
2-[(1-Cyanoethyl)amino]butanenitrile is unique due to the presence of both a cyano group and an amino group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitriles like acetonitrile and benzonitrile. Its structure also provides opportunities for exploring new synthetic routes and applications in various fields .
Properties
CAS No. |
93034-80-1 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(1-cyanoethylamino)butanenitrile |
InChI |
InChI=1S/C7H11N3/c1-3-7(5-9)10-6(2)4-8/h6-7,10H,3H2,1-2H3 |
InChI Key |
UNUBPRDNRISXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)NC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)




![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
